((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate
Description
The compound ((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate (hereafter referred to as Compound A) is a fluorinated nucleoside analog with a complex heterocyclic architecture. Its molecular formula is C27H25FN6O7, and it has a molecular weight of 564.52 g/mol . Structurally, it features:
- A tetrahydrofuran core with stereospecific substitutions (2R,3R,4S,5R configuration).
- A benzoyloxy group at the 4-position and a fluoro substituent at the 3-position of the tetrahydrofuran ring.
- A 1,2,3-triazolo[4,5-d]pyrimidin-7-one moiety linked to the 5-position of the tetrahydrofuran, further modified with an isobutyramido group at the 5-position of the triazolopyrimidine ring.
This compound is likely designed for pharmaceutical applications, given the presence of fluorine (which enhances metabolic stability) and the triazolopyrimidine scaffold (a common pharmacophore in antiviral or anticancer agents) .
Properties
Molecular Formula |
C27H25FN6O7 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-benzoyloxy-3-fluoro-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H25FN6O7/c1-14(2)22(35)30-27-29-21-19(23(36)31-27)32-33-34(21)24-20(41-26(38)16-11-7-4-8-12-16)18(28)17(40-24)13-39-25(37)15-9-5-3-6-10-15/h3-12,14,17-18,20,24H,13H2,1-2H3,(H2,29,30,31,35,36)/t17-,18-,20-,24-/m1/s1 |
InChI Key |
PNEISXBKVKKUOJ-YLHGCELOSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound ((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate (CAS No. 2080404-22-2) is a synthetic derivative with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and databases.
| Property | Value |
|---|---|
| Molecular Formula | C27H25FN6O7 |
| Molecular Weight | 564.5 g/mol |
| Structure | Chemical Structure |
The compound exhibits its biological activity primarily through interactions with specific biological pathways. It has been identified as a potential inhibitor of certain enzymes involved in nucleic acid metabolism. The presence of the triazole and pyrimidine moieties suggests that it may interfere with enzyme functions critical to cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Anticancer Properties
Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. Specific assays have reported a reduction in cell viability in treated cancer cells compared to controls.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could explain its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Cancer Cell Line Studies : In a series of experiments conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.
Safety Profile
Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Compound A
The following compounds share structural motifs with Compound A, enabling comparative analysis of their chemical and functional properties:
<sup>1</sup> From ; <sup>2</sup> CAS 169516-55-6; <sup>3</sup> CAS 135473-15-3; <sup>4</sup> CAS 874638-80-7.
Key Comparative Insights
Core Scaffold Variations: Compound A and the compound in share a tetrahydrofuran core with benzoyloxy and fluoro substituents. However, Compound A’s triazolopyrimidine moiety contrasts with the pyrrolo[2,3-d]pyrimidine in , which may alter DNA/RNA binding affinity .
Functional Group Impact :
- The isobutyramido group in Compound A may enhance solubility compared to the propylthio group in Compounds 7h and 7i, which are associated with higher lipophilicity and antiplatelet potency .
- The 3,4-difluorophenyl cyclopropane in Compound 7i introduces steric bulk and electronic effects, contributing to its superior antiplatelet activity (IC50 = 0.5 µM vs. 0.8 µM for 7h) .
Fluorination Effects: Compound A’s 3-fluoro substituent likely improves metabolic stability compared to non-fluorinated analogs like those in , which are intermediates for fluorinated drugs .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
